Tert-butyl ((3-hydroxycyclobutyl)methyl)(methyl)carbamate
Description
Tert-butyl ((3-hydroxycyclobutyl)methyl)(methyl)carbamate is a carbamate derivative featuring a cyclobutane ring substituted with a hydroxymethyl group and a methylcarbamate moiety. The tert-butyl carbamate (Boc) group serves as a protective group for amines, enhancing solubility and stability during synthetic processes .
Properties
IUPAC Name |
tert-butyl N-[(3-hydroxycyclobutyl)methyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12(4)7-8-5-9(13)6-8/h8-9,13H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKMFQGBTLEZTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl ((3-hydroxycyclobutyl)methyl)(methyl)carbamate is a chemical compound with notable biological activity due to its structural features and the presence of functional groups that interact with various biological targets. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C10H19NO3
- Molecular Weight: 201.26 g/mol
- Structure: The compound consists of a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclobutyl ring containing a hydroxymethyl group. This unique structure contributes to its reactivity and biological significance.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins through the following mechanisms:
- Covalent Bond Formation: The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modification of their activity. This interaction is crucial in biochemical research and therapeutic applications.
- Enzyme Inhibition: The compound has shown potential as an inhibitor for various enzymes, which may be beneficial in treating diseases linked to enzyme dysregulation.
Enzyme Interaction Studies
Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have demonstrated its interaction with acetylcholinesterase, which is significant for neurodegenerative disease research .
Case Studies
-
Astrocyte Protection Against Amyloid Beta:
- In vitro studies showed that this compound could protect astrocytes from toxicity induced by amyloid beta (Aβ) peptide. When astrocytes were treated with Aβ alone, cell viability dropped significantly; however, co-treatment with the compound improved cell viability, suggesting a protective effect against neurotoxicity .
- The mechanism involved a reduction in pro-inflammatory cytokines such as TNF-α, indicating potential therapeutic implications for Alzheimer's disease .
- Oxidative Stress Reduction:
Applications in Drug Discovery
Due to its biological activity, this compound is being explored as a lead compound in drug discovery for various conditions, particularly neurodegenerative diseases and metabolic disorders. Its ability to modify enzyme activity positions it as a candidate for developing new therapeutic agents .
Summary of Research Findings
| Study Focus | Findings | Implications |
|---|---|---|
| Enzyme Inhibition | Inhibits acetylcholinesterase | Potential treatment for Alzheimer's disease |
| Astrocyte Protection | Improved cell viability against Aβ toxicity | Neuroprotective agent in neurodegenerative research |
| Oxidative Stress | Reduced MDA levels in vivo | Antioxidant properties |
Scientific Research Applications
Organic Chemistry
Tert-butyl ((3-hydroxycyclobutyl)methyl)(methyl)carbamate serves as a versatile building block in organic synthesis. It is utilized in:
- Palladium-Catalyzed Reactions : This compound can be employed in the synthesis of N-Boc-protected anilines, allowing for selective bond formation while minimizing side reactions.
- Synthesis of Tetrasubstituted Pyrroles : It plays a role in producing functionalized pyrroles, which are important in medicinal chemistry due to their biological activity.
Biochemical Applications
The biological activity of this compound is primarily linked to its ability to interact with enzymes through its carbamate moiety. This interaction can lead to:
- Enzyme Inhibition : The compound may form covalent bonds with nucleophilic sites on proteins, potentially inhibiting or modifying enzymatic activity. This mechanism is significant for pharmacological studies and drug design.
Pharmacological Research
Given its reactivity and structural features, this compound is being explored for potential therapeutic applications. Its ability to modify protein function suggests it could be useful in developing new pharmaceuticals targeting specific biological pathways.
Comparison with Similar Compounds
Cyclobutane-Based Carbamates
- Tert-butyl (3-(dibenzylamino)cyclobutyl)carbamate (): Structural difference: Replaces the hydroxymethyl group with a dibenzylamino substituent. Impact: The dibenzylamino group increases steric bulk and alters toxicity (classified as H302, H315, H319, H335) compared to the less hazardous hydroxy group in the target compound.
Physicochemical Properties
- Hydrogen bonding : The hydroxyl group in the target compound enhances water solubility compared to oxo or alkyl-substituted analogs.
- Acidity : The hydroxycyclobutyl group (pKa ~10-12) is less acidic than oxocyclobutyl derivatives (pKa ~8-10) due to reduced electron-withdrawing effects .
- Thermal stability : Boc-protected compounds generally decompose above 150°C, but steric hindrance from the cyclobutane ring may increase stability .
Preparation Methods
Carbamate Formation via Boc Protection of Aminocyclobutyl Alcohols
- Starting Material: 3-hydroxycyclobutylamine or its derivatives.
- Key Reaction: Protection of the amine group using di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate.
- Conditions: Typically carried out in an organic solvent such as tetrahydrofuran (THF) or acetonitrile at ambient temperature.
- Yield and Purity: Yields reported range from moderate to high (50-75%) depending on the substrate and reaction time.
A specific example includes the reaction of (1S,3S)-3-hydroxycyclobutylamine with Boc2O to yield tert-butyl (cis-3-hydroxycyclobutyl)carbamate with a yield of approximately 56% under mild conditions (20°C, acetonitrile solvent) using cesium carbonate as a base.
Mitsunobu Reaction for Coupling Hydroxycyclobutyl Carbamates
- Reagents: Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh3).
- Procedure: The hydroxy group on the cyclobutyl ring is activated and coupled with nucleophiles under Mitsunobu conditions.
- Solvent and Temperature: Typically in tetrahydrofuran (THF) at 0–20°C.
- Reaction Time: Extended reaction times up to 168 hours (1 week) have been reported to achieve good conversion.
- Outcome: This method facilitates the introduction of additional substituents or modifications on the hydroxycyclobutyl carbamate scaffold, yielding products with up to 73% isolated yield.
Experimental Data Summary
| Preparation Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc Protection of 3-hydroxycyclobutylamine | Boc2O, Cs2CO3, acetonitrile, 20°C, overnight | 56 | Mild conditions, moderate yield, stereochemistry preserved |
| Mitsunobu Coupling | DIAD, PPh3, THF, 0–20°C, 168h | 73 | Extended reaction time, good yield, allows further functionalization |
Analytical Characterization
- NMR Spectroscopy: Proton NMR confirms the presence of tert-butyl group (singlet ~1.46 ppm), cyclobutyl methylene and methine protons (multiplets between 2.3–4.9 ppm), and carbamate NH signals.
- Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) shows molecular ion peaks consistent with the expected molecular weight (e.g., M+1 = 377 for related derivatives).
- Purification: Silica gel chromatography with gradients of ethyl acetate and hexanes is commonly used to isolate pure compounds.
Research Findings and Considerations
- The choice of base (e.g., cesium carbonate) and solvent (acetonitrile or THF) significantly impacts the reaction efficiency and yield.
- The Mitsunobu reaction, while effective, requires long reaction times and careful control of temperature to avoid side reactions.
- The stereochemistry of the cyclobutyl ring is maintained throughout the synthetic steps, which is critical for biological activity in related applications.
- Protection of the amine as a Boc carbamate is a robust strategy that allows further chemical modifications without compromising the hydroxy functionality.
Q & A
What are the recommended synthetic routes for tert-butyl ((3-hydroxycyclobutyl)methyl)(methyl)carbamate, and how do coupling reagents influence yield?
Answer:
The compound is typically synthesized via condensation reactions using tert-butyl carbamate precursors. A common method involves coupling tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids in the presence of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents. These reagents activate carboxylic acids for amide bond formation, improving reaction efficiency. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amine to acid) and reaction time (12–24 hours under nitrogen). Side products, such as unreacted intermediates, can be minimized via column chromatography .
How can researchers resolve discrepancies in reported stability data for tert-butyl carbamate derivatives under varying pH conditions?
Answer:
Conflicting stability data often arise from differences in experimental design (e.g., buffer systems, temperature). To address this, replicate studies under controlled conditions:
- Use standardized buffers (e.g., phosphate for pH 7.4, acetate for pH 5.0).
- Monitor degradation via HPLC-MS at intervals (0, 24, 48 hours).
- Perform Arrhenius kinetics to extrapolate shelf-life predictions.
For tert-butyl derivatives, hydrolytic instability at low pH (<3) is well-documented due to acid-catalyzed cleavage of the carbamate group. Conflicting reports may stem from impurities or residual solvents affecting degradation rates .
What advanced techniques are critical for characterizing the stereochemistry and solid-state interactions of this compound?
Answer:
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks. For example, Das et al. (2016) identified intermolecular N–H···O bonds stabilizing crystal lattices in tert-butyl carbamates .
- VT-NMR (Variable Temperature NMR) : Detects dynamic stereochemical changes (e.g., ring puckering in the cyclobutyl group).
- DFT calculations : Predict preferred conformers and compare with experimental data to validate structural models .
How do steric and electronic factors influence the reactivity of the tert-butyl carbamate group in nucleophilic substitutions?
Answer:
The tert-butyl group provides steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Electronically, the carbamate’s oxygen atoms stabilize transition states via resonance. For example:
- Steric effects : Bulkier nucleophiles (e.g., Grignard reagents) show reduced reactivity compared to smaller ones (e.g., amines).
- Electronic effects : Electron-withdrawing substituents on the cyclobutyl ring increase electrophilicity of the carbamate carbonyl, accelerating reactions. Kinetic studies using Hammett plots can quantify these effects .
What methodologies are recommended for analyzing batch-to-batch variability in synthetic intermediates of this compound?
Answer:
- HPLC-DAD/ELSD : Quantify purity and detect trace impurities (e.g., des-methyl byproducts).
- NMR spectroscopy : Use DEPT to confirm consistency in branching (tert-butyl vs. iso-butyl isomers).
- DSC (Differential Scanning Calorimetry) : Assess polymorphic forms, which may affect solubility and reactivity. A deviation >2°C in melting points between batches signals variability .
How can researchers optimize diastereoselectivity in the synthesis of tert-butyl carbamate derivatives with chiral centers?
Answer:
- Chiral auxiliaries : Temporarily install groups (e.g., Evans oxazolidinones) to direct stereochemistry during cyclobutyl ring formation.
- Catalytic asymmetric synthesis : Use Rh(II)-catalyzed cyclopropanation followed by ring expansion to form the cyclobutyl moiety with >90% ee.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance selectivity by stabilizing transition states. García et al. demonstrated 15% improvement in diastereoselectivity using DMF over THF .
What strategies mitigate oxidation of the 3-hydroxycyclobutyl group during storage or reaction conditions?
Answer:
- Inert atmosphere : Store under argon or nitrogen to prevent radical oxidation.
- Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) to solutions.
- Low-temperature storage : Keep at –20°C in amber vials to reduce photodegradation.
- Periodic FTIR analysis : Monitor O–H stretching (3200–3600 cm) for oxidation byproducts (e.g., ketones) .
How can computational tools predict the biological activity of this compound derivatives?
Answer:
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina.
- QSAR models : Correlate substituent effects (e.g., logP, polar surface area) with activity data from analogues.
- MD simulations : Assess binding stability over 100-ns trajectories. For example, carbamates with hydrophobic tert-butyl groups show enhanced blood-brain barrier permeability in silico .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
